molecular formula C15H16 B8532455 2,6,2'-Trimethyl-biphenyl CAS No. 10273-87-7

2,6,2'-Trimethyl-biphenyl

Cat. No.: B8532455
CAS No.: 10273-87-7
M. Wt: 196.29 g/mol
InChI Key: SDEAJEBPJCMHBI-UHFFFAOYSA-N
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Description

2,6,2'-Trimethyl-biphenyl is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

10273-87-7

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1,3-dimethyl-2-(2-methylphenyl)benzene

InChI

InChI=1S/C15H16/c1-11-7-4-5-10-14(11)15-12(2)8-6-9-13(15)3/h4-10H,1-3H3

InChI Key

SDEAJEBPJCMHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The general procedure described in Example 3 was used with 2-bromotoluene (0.120 mL, 1.00 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.50 mmol), Pd(OAc)2 (4.5 mg, 0.020 mmol, 2 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (20.0 mg, 0.040 mmol, 4 mol %), K2CO3 (276 mg, 2.00 mmol), water (1.5 mL), 22 h, room temperature. The product was isolated as a colorless oil (190 mg, 97%). 1H NMR (400 MHz, CDCl3) δ: 7.30-7.10 (m, 6H), 7.02-7.00 (m, 1H), 1.99 (s, 3H), 1.96 (s, 6H). 13C NMR (125 MHz, CDCl3) δ: 141.1, 140.7, 136.1, 135.9, 130.0, 129.1, 127.4, 127.1, 127.1, 126.1, 20.7, 19.7.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
catalyst
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

2-Bromo-m-xylene (186 mg, 1.01 mmol) reacted with 2-methylphenylboronic acid (164 mg, 1.21 mmol) using 2/4 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and K3PO4 (640 mg, 3.00 mmol) in toluene at 100° C. to give the title compound (170 mg, 87%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.31-7.25 (m, 3H), 7.20-7.11 (m, 3H), 7.03 (m, 1H), 1.98 (s, 3H), 1.96 (s, 6H).
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
640 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

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